![molecular formula C10H14N2O6 B583967 [5'-13C]ribothymidine CAS No. 478511-02-3](/img/structure/B583967.png)
[5'-13C]ribothymidine
Descripción
Significance of Post-Transcriptional RNA Modifications in Biological Systems
The landscape of post-transcriptional RNA modifications, often referred to as the "epitranscriptome," is vast and diverse, with over 100 different types of chemical modifications identified to date. nih.gov These modifications play a crucial role in fine-tuning gene expression and are essential for normal cellular function. fiveable.mefrontiersin.org For example, the addition of a 5' cap and a 3' poly-A tail to messenger RNA (mRNA) protects it from degradation and enhances its translation into protein. wikipedia.orgfiveable.me Other modifications, such as methylation and pseudouridylation, can alter the structure of RNA molecules, thereby affecting their interactions with proteins and other nucleic acids. fiveable.me Dysregulation of these modifications has been implicated in a variety of human diseases, including cancer and neurological disorders. frontiersin.org
Ribothymidine (m5U) as a Conserved and Functionally Important Modified Nucleoside in Transfer RNA
Ribothymidine, also known as 5-methyluridine (m5U), is a common and highly conserved modified nucleoside found in the transfer RNA (tRNA) of nearly all living organisms. wikipedia.orgebi.ac.uk It is typically located at position 54 in the T-loop of the tRNA molecule. wikipedia.orgresearchgate.net The T-loop, named for the presence of ribothymidine and pseudouridine, is a specialized region that acts as a recognition site for the ribosome during protein synthesis. wikipedia.org The methylation of uridine to form ribothymidine at this position is catalyzed by the enzyme tRNA(m5U54)methyltransferase. pnas.org This modification is crucial for stabilizing the three-dimensional structure of the tRNA molecule. wikipedia.orgresearchgate.net Studies have shown that the absence of ribothymidine at position 54 can lead to decreased thermal stability of the tRNA. researchgate.net
Rationale for Employing Stable Isotope Labeling in Comprehensive Nucleic Acid Research
Stable isotope labeling is a powerful technique used to investigate the structure, dynamics, and function of biomolecules, including nucleic acids. otsuka.co.jpnih.gov This method involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), into the molecule of interest. creative-biostructure.comsigmaaldrich.com The labeled molecules can then be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov Stable isotope labeling offers several advantages for nucleic acid research. It can enhance experimental sensitivity, improve spectral resolution, and help to overcome the challenges of spectral overlap and line broadening that are often encountered in the study of large RNA molecules. nih.govcreative-biostructure.com
Carbon-13 (¹³C) is a particularly useful stable isotope for studying nucleic acids. While the natural abundance of ¹³C is only about 1.1%, its incorporation into a biomolecule provides several key benefits for spectroscopic analysis. acs.org In ¹³C NMR spectroscopy, the larger chemical shift range of ¹³C compared to protons (¹H) leads to greater spectral dispersion and less overlap between signals, making it easier to identify and assign individual resonances. acs.orgfrontiersin.org Furthermore, ¹³C labeling allows for the direct observation of the carbon backbone of nucleic acids. acs.org In mass spectrometry, ¹³C labeling is the gold standard for accurate quantification of metabolites and for tracing metabolic pathways. eurisotop.com By providing ¹³C-labeled nutrient precursors, researchers can distinguish biologically derived metabolites from experimental contaminants and track the flow of atoms through metabolic networks. eurisotop.comnih.gov
Overview of [5'-13C]Ribothymidine in Contemporary Academic Research
[5'-¹³C]ribothymidine is a specialized, isotopically labeled version of ribothymidine where the carbon atom at the 5' position of the ribose sugar is replaced with a ¹³C isotope. This specific labeling provides a unique probe for investigating the structure and dynamics of RNA molecules, particularly tRNA. The introduction of the ¹³C label at a defined position allows for targeted NMR and MS studies to elucidate the local environment and interactions of the 5'-position of ribothymidine within the larger RNA structure. This can provide valuable insights into the role of this modified nucleoside in tRNA folding, stability, and recognition by other molecules. While specific research findings on [5'-¹³C]ribothymidine are not extensively detailed in the provided search results, its utility can be inferred from the general applications of site-specific isotope labeling in nucleic acid research. For instance, it can be used to measure specific distances and torsion angles within the RNA, providing high-resolution structural information. sigmaaldrich.com
Interactive Data Table: Properties of Ribothymidine
Below is a table summarizing key properties of ribothymidine.
Property | Value |
Chemical Formula | C₁₀H₁₄N₂O₆ wikipedia.org |
Molar Mass | 258.23 g/mol wikipedia.org |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione wikipedia.org |
Common Names | 5-Methyluridine, m5U, Ribosylthymine wikipedia.org |
Melting Point | 184 °C (363 °F; 457 K) wikipedia.org |
Biological Role | Human and Escherichia coli metabolite, stabilizes tRNA structure ebi.ac.ukresearchgate.net |
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-DJLCBFSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.